![molecular formula C19H17NO5S B2491237 (E)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-phenylethenesulfonamide CAS No. 1798418-09-3](/img/structure/B2491237.png)
(E)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-phenylethenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives often involves complex organic reactions designed to introduce specific functional groups that impart desired chemical properties. For example, studies on the synthesis of related compounds, such as sulfonamides with phenylthiazol and pyrazolyl groups, demonstrate the use of various organic synthesis techniques, including condensation reactions, to create compounds with high affinity for certain biochemical targets (Röver et al., 1997) (Vishwakarma & Maurya, 2023).
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring, often with additional complex substituents that influence their physical and chemical properties. X-ray crystallography studies have been utilized to determine the crystal structures of such compounds, revealing intricate details about their molecular geometry and intermolecular interactions (Mohamed-Ezzat et al., 2023).
Chemical Reactions and Properties
The chemical reactivity of benzenesulfonamide derivatives includes their participation in various organic reactions, such as cyclooxygenase inhibition, which is a property explored for therapeutic applications. Studies have demonstrated the synthesis of derivatives that act as selective inhibitors for specific enzymes, indicating the potential for designing compounds with targeted biological activities (Hashimoto et al., 2002).
Physical Properties Analysis
The physical properties of benzenesulfonamides, including solubility, melting point, and crystalline structure, are critical for their application in different domains. Research into these aspects provides insight into the behavior of these compounds under various conditions, influencing their practical use and handling (Al-Hourani et al., 2016).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards other chemical entities, define the versatility of benzenesulfonamides in chemical synthesis and potential biological applications. Studies focusing on the synthesis and bioactivity of these compounds shed light on their inhibitory actions on enzymes and cytotoxic activities against cancer cells, highlighting their significance in medicinal chemistry (Gul et al., 2016).
Applications De Recherche Scientifique
Photodynamic Therapy Applications
A notable application of related compounds involves photodynamic therapy (PDT) for cancer treatment. The study by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base. These compounds exhibit favorable photophysical and photochemical properties, making them useful as photosensitizers in PDT. Particularly, their good fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield are essential for Type II mechanisms in PDT, indicating potential for cancer treatment applications (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity
Compounds structurally related to the chemical have shown significant antimicrobial properties. Sarvaiya, Gulati, and Patel (2019) synthesized and evaluated the antimicrobial activity of arylazopyrazole pyrimidone clubbed heterocyclic compounds containing a benzenesulfonamide moiety. The compounds demonstrated notable activity against various bacteria and fungi, indicating their potential in antimicrobial applications (Sarvaiya, Gulati, & Patel, 2019).
Umesha and Basavaraju (2014) reported the synthesis of benzo[d][1,3]dioxole gathered pyrazole derivatives and their subsequent evaluation for in vitro antimicrobial activity. Some of these derivatives exhibited excellent antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Umesha & Basavaraju, 2014).
Detection of Carcinogenic Lead
Rahman, Hussain, Arshad, and Asiri (2020) focused on the detection of carcinogenic heavy metal ions like lead (Pb2+). They synthesized noble ligands, including (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide, for the significant detection of Pb2+ using a reliable electrochemical approach. The sensitivity and selectivity of the sensor developed in this study indicate potential applications in environmental monitoring and public health protection (Rahman, Hussain, Arshad, & Asiri, 2020).
Propriétés
IUPAC Name |
(E)-N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5S/c21-26(22,13-10-16-6-2-1-3-7-16)20-11-4-5-12-23-17-8-9-18-19(14-17)25-15-24-18/h1-3,6-10,13-14,20H,11-12,15H2/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUPLSYPRHALMQK-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC#CCNS(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)OCC#CCNS(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-phenylethenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[3-(trifluoromethyl)benzoyl]oxy}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2491158.png)
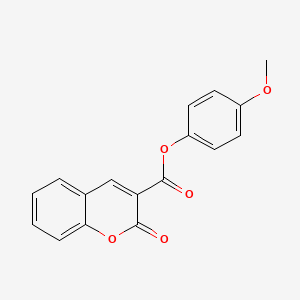

![methyl 2-[N-(cyanomethyl)-1-(2,5-difluoro-4-nitrophenyl)formamido]acetate](/img/structure/B2491162.png)
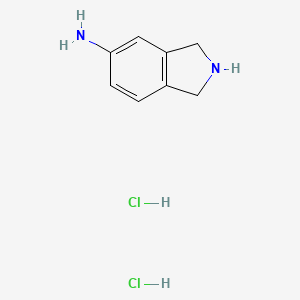
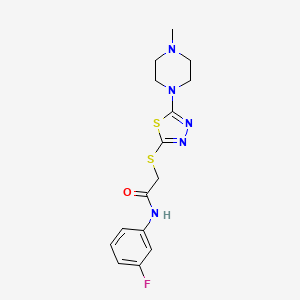
![2-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/no-structure.png)
![Benzo[d][1,3]dioxol-5-yl(4-((4,6-difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2491171.png)
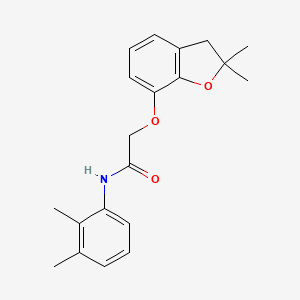

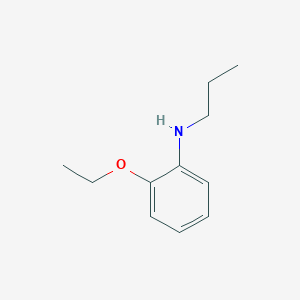

![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B2491177.png)